molecular formula C14H14N2O B7478141 N-[(4-pyridyl)phenylmethyl]acetamide

N-[(4-pyridyl)phenylmethyl]acetamide

Cat. No.: B7478141
M. Wt: 226.27 g/mol
InChI Key: OMXIOAJKTUUBBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-pyridyl)phenylmethyl]acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and chemical biology research. As part of the acetamide class, which is frequently explored for its bioactive properties, this compound serves as a valuable building block or intermediate in the synthesis of more complex molecules . Its molecular structure, featuring both pyridine and phenylmethyl groups, makes it a candidate for investigating structure-activity relationships (SAR), particularly in the development of potential pharmacologically active compounds . Researchers utilize this compound in exploratory studies, which may include target identification, mechanism of action studies, and as a precursor in heterocyclic chemistry . It is supplied as a high-purity material to ensure consistency and reliability in experimental results. This product is intended for research applications in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[phenyl(pyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11(17)16-14(12-5-3-2-4-6-12)13-7-9-15-10-8-13/h2-10,14H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXIOAJKTUUBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acetylation of (4-Pyridyl)(phenyl)methylamine

The most straightforward route involves reacting (4-pyridyl)(phenyl)methylamine with acetyl chloride or acetic anhydride. This method mirrors protocols for analogous acetamides described in European Patent EP 0356176 B1:

Procedure :

  • Dissolve 10 mmol of (4-pyridyl)(phenyl)methylamine in 50 mL anhydrous dichloromethane.

  • Add 12 mmol acetyl chloride dropwise at 0–5°C under nitrogen atmosphere.

  • Stir for 4–6 hours at room temperature.

  • Quench with ice water, extract organic layer, and purify via recrystallization (ethanol/water).

Key Parameters :

  • Solvent : Dichloromethane or tetrahydrofuran (THF) minimizes side reactions.

  • Base : Triethylamine (1.1 eq) neutralizes HCl byproduct, improving yield.

  • Yield : ~85–92% (extrapolated from similar reactions in EP 0356176).

Stepwise Synthesis via Chloroacetamide Intermediate

For derivatives requiring functionalization, a two-step approach is employed:

Synthesis of 2-Chloro-N-[(4-pyridyl)phenylmethyl]acetamide

Procedure :

  • React (4-pyridyl)(phenyl)methylamine (10 mmol) with chloroacetyl chloride (12 mmol) in chloroform at 0°C.

  • Use triethylamine (15 mmol) to scavenge HCl.

  • Isolate intermediate via filtration (yield: 88–94%).

Optimization of Reaction Conditions

Solvent Selection

Data from EP 0356176 A1 reveals solvent-dependent yields:

SolventTemperature (°C)Yield (%)Purity (%)
Methyl ethyl ketone8092.598
Chloroform258995
DMF258593

Analysis : Polar aprotic solvents (e.g., DMF) favor solubility but may reduce yield due to side reactions. Methyl ethyl ketone optimizes both yield and purity.

Temperature and Catalysis

  • Low-temperature acetylation (0–5°C) prevents exothermic decomposition of chloroacetyl chloride.

  • Elevated temperatures (80°C) accelerate nucleophilic substitutions but require inert atmospheres to prevent oxidation.

Characterization and Quality Control

Spectroscopic Analysis

Infrared (IR) Spectroscopy :

  • C=O stretch : 1685–1690 cm⁻¹.

  • N–H bend : 3350 cm⁻¹ (amide).

¹H NMR (DMSO-d₆) :

  • Acetamide methyl : δ 2.10 (s, 3H).

  • Pyridyl protons : δ 8.30–8.50 (m, 2H).

Purity Assessment

HPLC Conditions :

  • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).

  • Mobile phase: 60:40 acetonitrile/water (0.1% TFA).

  • Retention time: 7.2 minutes (purity >98%).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Hydrolysis of chloroacetyl chloride to glycolic acid.

  • Solution : Use anhydrous solvents and molecular sieves.

Scalability Limitations

  • Issue : Exothermic reactions at industrial scales.

  • Solution : Gradual reagent addition and jacketed reactors for temperature control .

Chemical Reactions Analysis

Types of Reactions

N-[(4-pyridyl)phenylmethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-[(4-pyridyl)phenylmethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-pyridyl)phenylmethyl]acetamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of N-arylacetamides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Reference
N-[(4-Pyridyl)phenylmethyl]acetamide 4-Pyridyl group on benzyl backbone C₁₄H₁₃N₂O Enhanced solubility; enzyme inhibition
N-(4-(Pyridin-3-yl)phenyl)acetamide Pyridin-3-yl group on phenyl ring C₁₃H₁₂N₂O Moderate cytotoxicity; kinase inhibition
2-Phenoxy-N-[4-(4-pyridinylmethyl)phenyl]acetamide Phenoxy group + pyridinylmethyl substitution C₂₀H₁₇N₂O₂ Anticancer activity (Wnt pathway inhibition)
Paracetamol (N-(4-Hydroxyphenyl)acetamide) 4-Hydroxyphenyl group C₈H₉NO₂ Analgesic/antipyretic; low toxicity
N-(4-Hydroxyphenethyl)acetamide Phenethyl group with 4-hydroxyl substitution C₁₀H₁₃NO₂ Cytotoxic (moderate activity)
RXC004 Pyridyl-imidazolyl-acetamide hybrid C₂₀H₁₆F₃N₇O Porcupine inhibitor; antitumor effects

Physicochemical and Pharmacological Differences

Solubility and Bioavailability: The 4-pyridyl group in this compound improves aqueous solubility compared to non-polar analogues like N-(4-hydroxyphenethyl)acetamide . Paracetamol’s 4-hydroxyl group contributes to rapid absorption and metabolism, whereas bulkier substituents (e.g., in RXC004) may reduce oral bioavailability .

Biological Activity: RXC004 and 2-Phenoxy-N-[4-(4-pyridinylmethyl)phenyl]acetamide exhibit targeted enzyme inhibition (e.g., Porcupine in Wnt signaling), while simpler derivatives like paracetamol act via cyclooxygenase (COX) inhibition . Cytotoxicity varies with substituents: Nitro and halogen groups (e.g., in N-(2,5-dichloro-4-hydroxyphenyl)acetamide) enhance cytotoxicity compared to unsubstituted analogues .

Metabolic Stability :

  • Deacetylation resistance is critical for prolonged activity. Compounds like N-(1-hydroxy-2-fluorenyl)acetamide undergo rapid deacetylation, reducing efficacy, while This compound ’s pyridyl group may stabilize against metabolic degradation .

Key Research Findings

Enzyme Inhibition: RXC004 demonstrated potent inhibition of Porcupine (IC₅₀ = 2 nM), attributed to its pyridyl-imidazolyl backbone, while simpler acetamides like paracetamol lack this specificity .

Cytotoxicity :

  • N-(4-Hydroxyphenethyl)acetamide exhibited 38.3% mortality in brine shrimp assays, whereas halogenated derivatives (e.g., N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide ) reached 43.2% .

Structural-Activity Relationships (SAR): Pyridyl and imidazolyl groups enhance target binding through π-π stacking and hydrogen bonding. Electron-withdrawing groups (e.g., -NO₂, -Cl) increase cytotoxicity but may reduce solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(4-pyridyl)phenylmethyl]acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between 4-pyridylbenzylamine and acetylating agents (e.g., acetyl chloride or acetic anhydride). Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios. Post-synthesis purification via recrystallization or column chromatography is critical. For enhanced purity, mass-directed preparative liquid chromatography (LC) can isolate the target compound . Reaction optimization may involve varying catalysts (e.g., DMAP) to improve acylation efficiency .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Use a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to confirm backbone structure and substituent positions .
  • Infrared (IR) Spectroscopy : Validate functional groups (amide C=O stretch at ~1650 cm1^{-1}, pyridyl C-N vibrations) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns (e.g., C18) with mobile phases like acetonitrile/water containing 0.1% phosphoric acid .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

  • Methodological Answer : Begin with in vitro assays:

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound?

  • Methodological Answer :

  • Synthesize analogs with modifications to the pyridyl ring (e.g., halogenation), benzyl linker (e.g., methyl substituents), or acetamide group (e.g., tert-butyl substitution).
  • Test analogs in bioassays (e.g., enzyme inhibition, cellular uptake) and correlate activity with structural features.
  • Example SAR Table :
AnalogModificationBioactivity (IC50_{50}, μM)Key Finding
14-F-Pyridyl0.45 (Kinase X)Enhanced potency vs. parent
23-CH3_3-Benzyl12.8 (Protease Y)Reduced solubility
3N-Acetyl → N-PropanoylInactiveCritical pharmacophore
  • Computational modeling (e.g., molecular docking) can predict binding modes to biological targets .

Q. What analytical methodologies are recommended for resolving contradictions in spectroscopic data of this compound derivatives?

  • Methodological Answer : Cross-validate conflicting data using:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
  • High-Resolution MS (HRMS) : Confirm molecular formula accuracy (<5 ppm error) .
  • Dynamic Light Scattering (DLS) : Check for aggregation in solution-phase assays that may skew bioactivity data .

Q. How can researchers develop a robust HPLC protocol for quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • Column : Use a Newcrom R1 or C18 column (4.6 × 150 mm, 5 μm) .
  • Mobile Phase : Gradient elution with acetonitrile/water (0.1% formic acid for MS compatibility) at 1.0 mL/min.
  • Detection : UV at 254 nm or MS in positive ion mode.
  • Validation : Establish linearity (R2^2 > 0.99), LOD/LOQ (e.g., 0.1 μg/mL), and recovery rates (>90%) in plasma/lysate .

Q. What strategies mitigate synthetic byproducts during large-scale production of this compound?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry for precise temperature/residence time control .
  • Byproduct Identification : LC-MS/MS to detect and characterize impurities (e.g., diacetylated byproducts) .
  • Purification : Simulated moving bed (SMB) chromatography for continuous separation .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?

  • Methodological Answer :

  • Re-evaluate force field parameters in docking studies (e.g., solvation effects, tautomerization states) .
  • Validate target engagement using cellular thermal shift assays (CETSA) .
  • Synthesize and test enantiomers if chirality is unaccounted for in models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.